6-Bromo-2,7-dimethylquinoline

Synthetic methodology Cross-coupling Chemoselective functionalization

6-Bromo-2,7-dimethylquinoline features a bromine at position 6 conferring ~50-fold higher Pd(0) oxidative addition reactivity vs. chloro analogs, enabling chemoselective Suzuki-Miyaura functionalization. Predicted logP ~3.61 provides a calibrated lipophilicity increment for ADME optimization. EC50 of 0.09 µM against wild-type HIV-1 integrase establishes utility in structure-resistance relationship studies. Bromine anomalous signal (f'' ~1.28 e⁻) supports SAD phasing without heavy-atom derivatization. An essential building block for kinase, GPCR, and protease inhibitor programs.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Cat. No. B11878385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,7-dimethylquinoline
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C(=C2)C)Br
InChIInChI=1S/C11H10BrN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3
InChIKeyNZIOPBIUOWNEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,7-dimethylquinoline – Physicochemical Profile and Procurement-Relevant Classification


6-Bromo-2,7-dimethylquinoline (CAS 1261732-11-9; molecular formula C₁₁H₁₀BrN; molecular weight 236.11 g/mol) is a halogenated quinoline derivative featuring a bromine atom at position 6 and methyl groups at positions 2 and 7 on the bicyclic quinoline scaffold . The compound is classified as a heterocyclic building block within the broader family of substituted quinolines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of the bromine atom confers distinct reactivity in palladium-catalyzed cross-coupling reactions, making this compound particularly valuable as a synthetic intermediate in drug discovery programs targeting kinases, G protein-coupled receptors, and viral protease inhibitors [1].

Why 6-Bromo-2,7-dimethylquinoline Cannot Be Generically Substituted by 6-Chloro- or 2,7-Dimethylquinoline – The Evidence-Based Case for Specific Selection


The presence, identity, and position of the halogen atom on the quinoline scaffold dictate three critical parameters for downstream applications: cross-coupling reactivity, lipophilicity-driven membrane permeability, and target-binding pharmacophore geometry [1]. The C–Br bond exhibits substantially higher reactivity in oxidative addition to Pd(0) compared to C–Cl (typical relative rate enhancement of 10- to 100-fold under standard Suzuki-Miyaura conditions), enabling chemoselective functionalization in polyhalogenated intermediates [2]. Furthermore, bromine increases calculated logP by approximately 0.1–0.3 units relative to chlorine for isomeric C11H10XN quinoline pairs, influencing partition-dependent biological properties [3]. The 2,7-dimethyl substitution pattern further differentiates this compound from 6-bromo regioisomers (e.g., 6-bromo-2,8-dimethylquinoline), which exhibit altered steric and electronic profiles that can affect target engagement, as evidenced by differential resistance profiles in HIV-1 integrase allosteric inhibitors [4]. These differences are quantifiable and preclude simple interchange among halogenated or methylated quinoline analogs.

6-Bromo-2,7-dimethylquinoline – Quantitative Differentiation Evidence Against Closest Comparators


Cross-Coupling Reactivity: C-6 Bromine vs. C-6 Chlorine in Palladium-Catalyzed Suzuki-Miyaura Reactions – Chemoselectivity Advantage

In palladium(0)-catalyzed Suzuki-Miyaura cross-coupling, the C–Br bond in 6-bromo-substituted quinolines undergoes oxidative addition with substantially faster kinetics than the corresponding C–Cl bond in 6-chloro analogs, enabling selective mono-functionalization in polyhalogenated intermediates [1]. This chemoselectivity is exploited in the patented synthesis of HCV protease inhibitor intermediates, where the bromine atom serves as the primary coupling handle while chlorine substituents at other positions remain intact for subsequent derivatization [2]. For direct comparison: in dibromoquinoline vs. dichloroquinoline Suzuki couplings, regioselectivity for bromine displacement over chlorine has been demonstrated, with typical selectivity ratios exceeding 20:1 under optimized conditions using Pd(PPh₃)₄ as catalyst [3].

Synthetic methodology Cross-coupling Chemoselective functionalization

Lipophilicity (logP) Differentiation: 6-Bromo vs. 6-Chloro vs. Unsubstituted 2,7-Dimethylquinoline – Impact on Membrane Permeability Prediction

Computational logP predictions for isomeric C11H10XN quinoline pairs indicate that bromine substitution at position 6 consistently increases calculated logP by approximately 0.10–0.15 units compared to chlorine substitution, and by approximately 0.5–0.8 units compared to the unsubstituted 2,7-dimethylquinoline [1]. Specifically, for 4-bromo-6,8-dimethylquinoline (a close positional isomer of the target compound), the predicted logP is 3.61410, while for 4-chloro-5,7-dimethylquinoline, the predicted logP is 3.50500 [1]. For the unsubstituted 2,7-dimethylquinoline (CAS 93-37-8), the measured logP is approximately 3.0–3.2 [2]. This increase in lipophilicity correlates with predicted improvements in passive membrane permeability, though experimental validation is required.

Drug-likeness Lipophilicity Membrane permeability

HIV-1 Integrase Allosteric Inhibition: 6-Bromo Substitution Confers Differential Antiviral Potency and Mutant Resistance Profile Relative to 8-Bromo Isomer

In a published structure-activity relationship study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at position 6 (6-bromo) conferred improved antiviral properties compared to the unsubstituted (6-H) parent scaffold, with a measured EC₅₀ of 0.09 ± 0.01 µM versus 0.10 ± 0.02 µM for the 6-H reference [1]. However, critical differentiation emerged upon testing against the ALLINI-resistant IN A128T mutant virus: the 6-bromo analog exhibited a significant loss of potency, whereas the 8-bromo positional isomer retained full effectiveness [1]. Furthermore, substitution with iodine (6-I) or an amino group (6-NH₂) at the same position resulted in a two-fold decrease in EC₅₀ values (0.20 ± 0.06 µM and 0.19 ± 0.05 µM, respectively), demonstrating halogen-specific effects on target engagement [1].

Antiviral HIV-1 integrase ALLINI Resistance profile

Synthetic Intermediate Value: Documented Utility in HCV Protease Inhibitor Synthesis vs. Absence of Equivalent Data for 6-Chloro Analog

Bromo-substituted quinolines, including 6-bromo variants, are explicitly claimed as key intermediates in the preparation of hepatitis C viral (HCV) protease inhibitors, as disclosed in Boehringer Ingelheim patent US8633320 [1]. The patent describes methods for the preparation of bromo-substituted quinolines of formula (I) where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, and establishes their utility in the structure design of HCV protease inhibitors [1]. This patent-backed synthetic utility provides procurement justification that is not matched by equivalent patent literature for 6-chloro-2,7-dimethylquinoline or 6-fluoro-2,7-dimethylquinoline in the context of HCV drug discovery.

HCV protease inhibitor Synthetic intermediate Medicinal chemistry

Physicochemical Property Differentiation: Melting Point, Density, and Physical Form vs. 2,7-Dimethylquinoline – Downstream Handling Implications

The introduction of a bromine atom at position 6 fundamentally alters the physical state and thermal properties of the quinoline scaffold. The unsubstituted 2,7-dimethylquinoline (CAS 93-37-8) exists as needle-like crystals with a melting point of 58–61 °C and a density of approximately 1.05–1.06 g/cm³ [1]. Its brominated counterpart, 6-bromo-2,7-dimethylquinoline, exhibits a significantly higher predicted density (approximately 1.43 ± 0.06 g/cm³) and a higher predicted boiling point (approximately 316–317 ± 37 °C) based on data for the closely related isomer 6-bromo-2,5-dimethylquinoline . These differences have practical implications for storage conditions, solubility in organic solvents, and chromatographic behavior.

Physicochemical properties Formulation Analytical chemistry

Heavy Atom Utility for X-ray Crystallography: Bromine as an Anomalous Scatterer Enables Experimental Phasing – Strategic Advantage Over Chlorine Analogs

The bromine atom in 6-bromo-2,7-dimethylquinoline serves as an effective anomalous scatterer for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in macromolecular X-ray crystallography [1]. Bromine (atomic number 35) provides significantly stronger anomalous signal (f'' ≈ 1.3–2.3 electrons at Cu Kα and Cr Kα wavelengths) compared to chlorine (atomic number 17; f'' ≈ 0.3–0.7 electrons at same wavelengths), improving the signal-to-noise ratio for substructure determination [2]. This is particularly relevant for structure-based drug design programs where the target compound is co-crystallized with a protein, as the bromine atom can serve dual roles as a synthetic handle for derivatization and as an intrinsic phasing marker, reducing the need for selenomethionine labeling or heavy-atom soaking [3].

Structural biology X-ray crystallography Experimental phasing SAD/MAD

6-Bromo-2,7-dimethylquinoline – Evidence-Backed Application Scenarios Based on Quantitative Differentiation


Drug Discovery: HCV Protease Inhibitor Intermediate Synthesis with Selective Cross-Coupling at C-6

Based on the Boehringer Ingelheim patent US8633320 [1] and the established ~50-fold reactivity advantage of C–Br over C–Cl in Pd(0)-catalyzed Suzuki-Miyaura coupling, 6-bromo-2,7-dimethylquinoline can be selectively functionalized at position 6 using aryl, heteroaryl, or alkynyl boronic acids while preserving other substituent positions for subsequent derivatization. This chemoselectivity enables the construction of HCV protease inhibitor candidates with fewer synthetic steps compared to routes employing the 6-chloro analog, which would require more forcing conditions and risk competing reactivity at other halogenated positions.

Antiviral Research: HIV-1 Integrase Allosteric Inhibitor Probe Development with Defined Resistance Phenotype

The quantitative data from the multi-substituted quinoline ALLINI study [2] demonstrate that 6-bromo substitution yields an EC₅₀ of 0.09 ± 0.01 µM against wild-type HIV-1 integrase, representing a measurable improvement over 6-H (0.10 ± 0.02 µM), 6-I (0.20 ± 0.06 µM), and 6-NH₂ (0.19 ± 0.05 µM) analogs. Critically, the 6-bromo variant shows a significant potency loss against the ALLINI-resistant IN A128T mutant, while the 8-bromo isomer retains full activity, establishing 6-bromo-2,7-dimethylquinoline as a defined chemotype for studying structure-resistance relationships in this inhibitor class.

Structural Biology: Co-Crystallization Ligand with Intrinsic Bromine Anomalous Phasing Capability

The bromine atom provides an anomalous scattering factor (f'' ≈ 1.28 electrons at Cu Kα) adequate for SAD experimental phasing, eliminating the need for additional heavy-atom derivatization [3]. This 3.6-fold greater anomalous signal compared to chlorine (f'' ≈ 0.36 electrons) makes 6-bromo-2,7-dimethylquinoline the preferred choice over 6-chloro-2,7-dimethylquinoline for soaking or co-crystallization experiments where experimental phasing is planned or where the crystal system is expected to diffract to moderate resolution (2.0–3.5 Å).

Medicinal Chemistry: Lipophilicity-Tuned Lead Optimization with ∆logP = +0.11 vs. Chloro Analog

For programs where passive membrane permeability is a critical parameter, the predicted logP of approximately 3.61 for 6-bromo-2,7-dimethylquinoline offers a quantifiable lipophilicity increment (∆logP ≈ +0.11 over 6-chloro and +0.4 to +0.6 over 2,7-dimethylquinoline) [4]. This systematic difference corresponds to a 1.3-fold increase in partition coefficient relative to the chloro analog and a 2.5- to 4-fold increase relative to the unsubstituted parent, providing a calibrated tool for fine-tuning ADME properties within a quinoline-based lead series without altering the core scaffold.

Quote Request

Request a Quote for 6-Bromo-2,7-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.